Home > Products > Screening Compounds P27836 > Entecavir Impurity A
Entecavir Impurity A - 1367369-78-5

Entecavir Impurity A

Catalog Number: EVT-1462324
CAS Number: 1367369-78-5
Molecular Formula: C12H15N5O3
Molecular Weight: 277.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Entecavir Impurity A is a diastereomeric impurity found in entecavir drug substances and drug products. [] It is a critical quality attribute that needs to be monitored and controlled during the manufacturing process of entecavir. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. [] In the context of pharmaceutical development, impurities, including diastereomeric impurities like Entecavir Impurity A, can impact the safety and efficacy of the drug product. Therefore, their identification, characterization, and control are crucial aspects of drug development and quality assurance.

Entecavir

    Compound Description: Entecavir is a potent antiviral drug used for the treatment of chronic hepatitis B virus (HBV) infection. [, , , , , ] It functions as a nucleoside analog that inhibits the reverse transcriptase enzyme of HBV, thus blocking viral replication. [, , , , , ]

    Relevance: Diastereomeric impurities, by definition, are stereoisomers of a compound that are not mirror images of each other. They have the same molecular formula and connectivity of atoms as the parent compound (in this case, Entecavir) but differ in the spatial arrangement of their atoms. This difference arises from the presence of chiral centers in the molecule. Therefore, "Entecavir Impurity A," if it is a diastereomeric impurity, would share a very similar structure to Entecavir with variations in the three-dimensional orientation of certain chemical groups. []

Diastereomeric Impurities of Entecavir

    Compound Description: These compounds are not specifically named in the provided papers, but their existence is acknowledged as potential impurities in entecavir drug substances and products. [] These impurities are structurally very similar to Entecavir, differing only in the spatial arrangement of certain chemical groups around their chiral centers.

    Relevance: These diastereomeric impurities are inherently structurally related to both Entecavir and "Entecavir Impurity A" (assuming it is one of them). They share the same core structure and functional groups, making their chemical and potentially biological behavior similar. The presence of these impurities in pharmaceutical preparations of Entecavir is a concern due to their potential for reduced efficacy or unforeseen side effects. []

Overview

Entecavir Impurity A is a significant byproduct formed during the synthesis of entecavir, an antiviral medication primarily used for treating hepatitis B. Understanding this impurity is crucial for pharmaceutical research and quality control, as impurities can influence the safety and efficacy of the final drug product. Entecavir Impurity A is classified as a purine derivative, specifically an isomeric impurity of entecavir, which has implications in both chemical synthesis and biological activity .

Source and Classification

Entecavir Impurity A is generated during the synthetic pathway of entecavir, which involves multiple steps including the use of guanine derivatives and various organic solvents. Its presence is monitored in pharmaceutical manufacturing to ensure compliance with quality standards. The compound is classified under the category of pharmaceutical impurities, which are unintentional byproducts that can arise during drug synthesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of Entecavir Impurity A typically follows the initial steps of entecavir production. Key methods include:

  • Starting Materials: The process often begins with guanine derivatives and various organic solvents.
  • Reaction Conditions: Controlled temperatures and pH levels are maintained to facilitate the formation of the impurity.
  • Synthetic Routes: Techniques such as high-performance liquid chromatography (HPLC) are employed to separate and quantify this impurity during manufacturing.

Notably, alternative methods such as hydrolysis and acetylation may also be involved in generating intermediates leading to Entecavir Impurity A.

Molecular Structure Analysis

Structure and Data

The molecular structure of Entecavir Impurity A can be represented by its SMILES notation:

  • SMILES: C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

This structure indicates a complex arrangement typical of purine derivatives, featuring multiple chiral centers. The compound's stereochemistry is critical for understanding its biological interactions .

Chemical Reactions Analysis

Reactions and Technical Details

Entecavir Impurity A can participate in several types of chemical reactions:

  • Oxidation: Involves adding oxygen or removing hydrogen, often using agents like hydrogen peroxide.
  • Reduction: This process entails gaining electrons or removing oxygen, typically using reducing agents such as sodium borohydride.
  • Substitution Reactions: These involve replacing one functional group with another, commonly utilizing halogens or alkylating agents .

Understanding these reactions is vital for developing methods to control impurity levels during drug production.

Mechanism of Action

Process and Data

Entecavir Impurity A competes with deoxyguanosine triphosphate (dGTP) within the hepatitis B virus polymerase, inhibiting its function. This interaction leads to a reduction in viral replication by disrupting the polymerase's ability to synthesize viral DNA. The mechanism underscores the importance of monitoring impurities like Entecavir Impurity A, as they can influence therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Entecavir Impurity A exhibits specific physical and chemical properties that are relevant for its identification and quantification:

  • Molecular Weight: Approximately 236.25 g/mol.
  • Solubility: Generally soluble in organic solvents.
  • Stability: Stability can vary based on environmental conditions such as temperature and pH.

These properties are essential for analytical methods used in quality control processes within pharmaceuticals .

Applications

Scientific Uses

Entecavir Impurity A has various applications in scientific research:

  • Quality Control: It serves as a reference compound for assessing the purity of entecavir formulations.
  • Pharmaceutical Development: Understanding its effects can lead to safer formulations by minimizing harmful impurities.
  • Biological Research: Investigating its biological effects helps elucidate potential health impacts associated with impurities in antiviral therapies .
Introduction to Entecavir Impurity A

Chemical Identity and Structural Characterization of Entecavir Impurity A

Molecular Identity:

  • Chemical Name: 2-Amino-9-((1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one
  • CAS Registry: 135605572 (as cited in PubChem) or 1984788-96-6 (furoentecavir variant) [1] [8]
  • Molecular Formula: C~12~H~15~N~5~O~3~
  • Molecular Weight: 277.28 g/mol [5]

Structural Features:Entecavir Impurity A retains the core purine scaffold and cyclopentyl moiety of entecavir but exhibits stereochemical deviations at the C1’, C3’, or C4’ chiral centers. These alterations disrupt the molecule’s optimal binding geometry with HBV polymerase. Nuclear magnetic resonance (NMR) studies confirm distinct chemical shifts at δ 7.85 ppm (H-8) and δ 4.35–4.55 ppm (cyclopentyl hydrogens), differentiating it from the parent drug [5] [8].

Functional Consequences:Enzyme kinetics studies demonstrate that Impurity A triphosphate exhibits 300-fold reduced inhibition of HBV reverse transcriptase compared to entecavir triphosphate. This results from suboptimal positioning within the nucleotide-binding pocket, diminishing its ability to compete with endogenous dGTP. Consequently, formulations enriched in this impurity show compromised antiviral efficacy, particularly against lamivudine-resistant HBV strains [7].

Table 1: Molecular Identifiers of Entecavir Impurity A

PropertySpecification
IUPAC Name2-Amino-9-((1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one
CAS Number135605572 / 1984788-96-6 (furoentecavir variant)
Molecular FormulaC~12~H~15~N~5~O~3~
Exact Mass277.28 g/mol
Key Spectral Signatures1H-NMR: δ 7.85 (s, 1H, H-8), 6.25 (d, 1H, =CH₂)

Role of Diastereomeric Impurities in Pharmaceutical Quality Control

Analytical Challenges:Diastereomeric impurities like Entecavir Impurity A necessitate advanced chiral separation techniques due to their physicochemical similarity to entecavir. High-performance liquid chromatography (HPLC) methods employing Inertsil Poroshell C18 columns resolve this impurity at 0.009% detection limits using isocratic elution (phosphate buffer/acetonitrile, 1.2 mL/min flow rate). Method validation confirms linearity (R² > 0.999) across 0.05–0.5 μg/mL, critical for quantifying trace impurities [6] [9].

Polymorphic Implications:Entecavir exists as monohydrate (ENT-H) and anhydrous (ENT-A) polymorphs. ENT-H, the preferred clinical form, converts to ENT-A above 80°C during manufacturing. Powder X-ray diffraction (PXRD) quantifies ENT-A in ENT-H mixtures using characteristic peaks at 17.1° 2θ (ENT-A) and 17.4° 2θ (ENT-H). Raman spectroscopy complements this by detecting C=O vibrational shifts at 1,680 cm⁻¹ (ENT-A) versus 1,695 cm⁻¹ (ENT-H), enabling ≤0.5% quantification accuracy [3].

Manufacturing Control Points:

  • Stereoselective Synthesis: Optimizing chiral catalysts (e.g., (–)-diisopinocampheylborane) minimizes Impurity A formation during cyclopentyl ring closure [6].
  • Crystallization Monitoring: In-process controls track polymorph conversion during pelletization using real-time Raman spectroscopy.
  • Genotoxin Elimination: Simultaneous HPLC screens for benzyl halides (LOD: 0.05 μg/mL) prevent co-occurring mutagenic impurities [9].

Table 2: Analytical Techniques for Entecavir Impurity Detection

MethodTarget ImpurityDetection LimitKey Parameters
Chiral HPLCDiastereomers0.009%C18 column; phosphate/ACN mobile phase
PXRDPolymorphs0.5% w/wPeaks at 17.1° (ENT-A) and 17.4° (ENT-H) 2θ
Raman SpectroscopyPolymorphs0.3% w/wC=O vibrations: 1,680 cm⁻¹ (ENT-A)
GC-HPLCBenzyl halides0.05 μg/mLInertsil Poroshell C18; 210 nm detection

Regulatory Significance of Impurity Profiling in Antiviral Drug Development

ICH Compliance Framework:Entecavir Impurity A is stringently controlled per ICH Q3A(R2) and Q3B(R2) thresholds for unidentified impurities (≤0.10%). The FDA mandates its profiling in drug substance batches, requiring toxicological qualification if levels exceed 0.15%. Genotoxicity assessments (Ames test, chromosomal aberration assays) are compulsory, as impurities may disrupt DNA repair pathways (e.g., PARP1 inhibition) even if the parent drug lacks such risks [2] .

Patent and Market Implications:Patent evergreening strategies for entecavir include claims covering low-dose formulations (0.5 mg) and synthetic processes. Though the base patent expired in 2011, secondary patents (e.g., WO/2013/177672) extended exclusivity in regions like South Africa until 2026. Litigation in India (2013) invalidated such patents, enabling generic entry but intensifying impurity control requirements to ensure therapeutic equivalence [6] .

Global Standards Convergence:

  • Pharmacopeial Specifications: USP monographs set acceptance criteria for Impurity A at ≤0.15%.
  • Carcinogenicity Mitigation: Rodent studies link high-dose entecavir (75× human exposure) to lung tumors via dNTP pool imbalances. Regulatory reviews deem this irrelevant to humans but enforce strict impurity limits to preclude analogous risks [2].
  • Bioequivalence Documentation: Generics must demonstrate equivalent impurity profiles to reference products using matrixed validation studies [3] [9].

Table 3: Global Regulatory Milestones for Entecavir Impurity Control

Regulatory BodyGuidelineRequirementImpact
FDAICH Q3A(R2)Qualification threshold: 0.15%Batch rejection if exceeded
EMAEP 10.0Identification threshold: 0.10%Requires NMR/LC-MS characterization
WHOPQ AssessmentGenotoxic impurities: ≤1 ppmHarmonized with ICH M7
Indian Patent OfficePatent Act 1970Section 3(d): Invalidated secondary patents (2013)Enabled generic manufacturing

Properties

CAS Number

1367369-78-5

Product Name

Entecavir Impurity A

IUPAC Name

2-amino-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8-/m0/s1

InChI Key

QDGZDCVAUDNJFG-RNJXMRFFSA-N

SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

Synonyms

2-Amino-1,9-dihydro-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one; Entecavir Isomer Impurity 3; (1’R,3’R,4’S)-Entecavir Isomer;

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

Isomeric SMILES

C=C1[C@@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.